molecular formula C23H17N3OS2 B2743831 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide CAS No. 392236-41-8

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide

Cat. No.: B2743831
CAS No.: 392236-41-8
M. Wt: 415.53
InChI Key: LRRMJTZKDKHIBH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide is a useful research compound. Its molecular formula is C23H17N3OS2 and its molecular weight is 415.53. The purity is usually 95%.
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Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H20N4S2\text{C}_{20}\text{H}_{20}\text{N}_4\text{S}_2

This compound features a benzothiazole moiety and a tetrahydrobenzothiophene structure, which contribute to its biological activity.

Biological Activity

Mechanism of Action

The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. Notably, it acts as an inhibitor of JNK2 and JNK3 kinases. Studies have indicated that compounds within this class exhibit selectivity against other members of the mitogen-activated protein kinase (MAPK) family, which is crucial for various cellular processes including apoptosis and inflammation .

Pharmacological Effects

  • Antitumor Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Studies suggest that this compound may offer neuroprotection by preventing neuronal cell death in models of neurodegenerative diseases. The mechanism appears to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Research Findings

Case Studies

A series of studies have assessed the biological activity of related compounds featuring similar structural motifs:

  • Study 1 : A study evaluated the antitumor efficacy of related benzothiazole derivatives in vitro and in vivo. The results demonstrated that these compounds significantly inhibited tumor growth in xenograft models .
  • Study 2 : Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives. The findings revealed a marked decrease in inflammatory markers following treatment with these compounds in animal models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectivePrevents neuronal cell death

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide. These compounds have shown effectiveness against various bacterial strains and fungi. For instance, benzothiazole derivatives have been synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics like Isoniazid and Rifampicin .

Anticancer Applications

The compound has also been evaluated for its anticancer activity. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study synthesized several benzothiazole derivatives and assessed their cytotoxic effects against various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner .

Compound Cell Line IC50 (µM) Mechanism
A1MCF-710Apoptosis induction
A2HeLa15Cell cycle arrest
A3A54912Inhibition of proliferation

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes linked to disease pathways. For example, derivatives of this compound have shown promise in inhibiting dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. This inhibition could lead to the development of new antibacterial agents targeting resistant strains .

Material Science

In addition to biological applications, the compound is being explored for its use in material science. Its unique chemical structure allows for potential applications in organic electronics and photonic devices. Research into the photophysical properties of benzothiazole derivatives suggests they may serve as effective materials in organic light-emitting diodes (OLEDs) due to their favorable electron transport characteristics .

Case Studies

Several case studies illustrate the versatility of this compound:

Case Study 1: Antitubercular Activity
A study synthesized a series of benzothiazole compounds and evaluated their antitubercular activity against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional treatments .

Case Study 2: Anticancer Efficacy
Another research effort focused on the anticancer properties of benzothiazole derivatives against various cancer cell lines. The study provided evidence that these compounds could effectively induce apoptosis and inhibit tumor growth through multiple mechanisms .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c24-13-14-9-11-15(12-10-14)21(27)26-23-20(16-5-1-3-7-18(16)28-23)22-25-17-6-2-4-8-19(17)29-22/h2,4,6,8-12H,1,3,5,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMJTZKDKHIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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